molecular formula C₅H₄D₆S B1150533 3-Methyl-2-buten-1-thiol-d6

3-Methyl-2-buten-1-thiol-d6

Cat. No.: B1150533
M. Wt: 108.24
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Alkene-Thiol Compounds in Advanced Chemical Sciences

Alkene-thiol compounds, characterized by the presence of both a carbon-carbon double bond (alkene) and a sulfhydryl group (thiol), are a versatile class of molecules in chemical sciences. Their reactivity is dominated by the thiol-ene reaction, a powerful and efficient coupling process between a thiol and an alkene to form a stable thioether. wikipedia.orgalfa-chemistry.com This reaction is highly valued in synthetic chemistry and is considered a "click chemistry" reaction due to its high yields, stereoselectivity, and mild reaction conditions. wikipedia.orgtaylorandfrancis.com

The thiol-ene reaction can proceed through two primary mechanisms:

Radical Addition : Initiated by light, heat, or a radical initiator, this mechanism involves the formation of a thiyl radical, which then adds to the alkene in an anti-Markovnikov fashion. wikipedia.orgalfa-chemistry.com This pathway is extensively used in polymer chemistry for creating both linear and cross-linked polymer networks and for surface functionalization. wikipedia.orgtaylorandfrancis.com

Michael Addition : This pathway is catalyzed by a base or nucleophile, where the thiol is deprotonated to a more nucleophilic thiolate anion. alfa-chemistry.comrsc.org This anion then attacks an electron-poor alkene. This mechanism is particularly useful in bioconjugation, for example, in attaching molecules to specific cysteine residues in proteins. rsc.org

Significance of Deuterated Analogs in Modern Mechanistic and Tracing Studies

Deuterium (B1214612) (D or ²H), a stable, heavy isotope of hydrogen, plays a pivotal role in modern scientific investigation. wikipedia.org Replacing hydrogen with deuterium in a molecule, a process known as isotopic labeling, creates a deuterated analog like 3-Methyl-2-buten-1-thiol-d6. medchemexpress.com While chemically similar to its non-deuterated counterpart, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. wikipedia.org

This phenomenon makes deuterated analogs invaluable in several research areas:

Mechanistic Studies : By strategically placing deuterium atoms within a molecule, chemists can determine whether a specific C-H bond is broken during a reaction's rate-determining step. ontosight.airesearchgate.netacademie-sciences.fr This provides crucial insights into reaction mechanisms, such as hydrogen transfer processes. ontosight.aiprinceton.edu

Metabolic and Pharmacokinetic Tracing : In drug development, deuterated compounds are used to study how a drug is metabolized. wikipedia.orgontosight.ai Because of the KIE, deuteration at a site of metabolic oxidation can slow down the drug's breakdown, potentially improving its pharmacokinetic profile. medchemexpress.comwikipedia.org

Quantitative Analysis : Deuterated compounds are widely used as internal standards for highly accurate and precise quantification in mass spectrometry-based techniques. ontosight.aiisotope.com In a method called Stable Isotope Dilution Assay (SIDA), a known amount of the deuterated analog is added to a sample. alfa-chemistry.com Since the deuterated standard has nearly identical chemical and physical properties to the target analyte, it co-elutes and co-ionizes, allowing for the correction of matrix effects and variations during sample preparation and analysis. alfa-chemistry.comacs.org This makes SIDA the gold standard for quantitative analysis of trace compounds in complex matrices like food, beverages, and biological fluids. alfa-chemistry.comnih.govhelsinki.fi

Application of Deuterated AnalogsPrincipleKey Advantage in Research
Mechanistic Elucidation Kinetic Isotope Effect (KIE)Allows researchers to probe whether a specific C-H bond is broken in the rate-limiting step of a reaction. ontosight.airesearchgate.net
Quantitative Analysis (SIDA) Co-elution and co-ionization with the non-labeled analyteProvides highly accurate and precise quantification by correcting for matrix effects and analytical variability. alfa-chemistry.comacs.orgexplorationpub.com
Metabolic & Pharmacokinetic Studies Tracing the fate of a labeled molecule in a biological systemHelps distinguish the parent compound from its metabolites and can be used to alter metabolic rates. medchemexpress.comwikipedia.orgontosight.ai

Current Research Gaps and Objectives for this compound Investigations

The primary application of this compound is as an internal standard for the quantitative analysis of its non-deuterated counterpart, MBT. medchemexpress.com MBT is a powerful, low-threshold odorant first unequivocally identified in wine and known to contribute to the "skunky" or "lightstruck" off-flavor in beer. aroxa.comnih.govresearchgate.net It has also been identified as a volatile compound emitted from plants. nih.gov While the d6 analog is commercially available for research, dedicated studies on the compound itself are scarce. The current research objectives for this compound are therefore intrinsically linked to facilitating a deeper understanding of MBT.

Key research gaps and future objectives include:

Enhancing Analytical Sensitivity and Scope: There is a continuous need for more sensitive methods to detect and quantify MBT at picomolar concentrations in complex samples like wine, beer, and environmental waters. nih.govnih.gov Future research will focus on leveraging this compound to develop and validate ultra-trace analytical methods using techniques like online solid-phase extraction coupled with tandem mass spectrometry (SPE/LC-MS/MS). nih.gov

Elucidating Atmospheric Fate: The atmospheric oxidation of volatile sulfur compounds is environmentally significant. Recent theoretical studies have begun to explore the reaction of MBT with hydroxyl radicals (•OH), but there remains a notable gap in experimental research concerning the reactive intermediates and stable products formed. nih.govacs.org Using this compound as a tracer in controlled laboratory experiments can help identify the products of these atmospheric reactions, providing a clearer picture of MBT's environmental fate.

Investigating Metabolic and Formation Pathways: The pathways by which MBT is formed in food systems (e.g., during fermentation or storage) and how it might be metabolized in biological systems are not fully understood. researchgate.net this compound can be used in labeling studies to trace the transformation of precursor compounds into MBT or to follow its metabolic breakdown, offering clear and unambiguous identification of its origins and fate.

Properties

Molecular Formula

C₅H₄D₆S

Molecular Weight

108.24

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 3 Methyl 2 Buten 1 Thiol D6

Regioselective and Stereoselective Synthesis of Deuterated Prenyl Thiols

The synthesis of deuterated prenyl thiols, such as 3-Methyl-2-buten-1-thiol-d6, is most effectively achieved through a constructive approach starting from deuterated precursors. This method ensures that the deuterium (B1214612) atoms are placed at specific, desired locations within the molecule, a critical requirement for its use as an internal standard in quantitative analysis or in metabolic studies.

Precursor Synthesis and Targeted Deuterium Incorporation Techniques

The primary strategy for synthesizing the d6 isotopologue of 3-methyl-2-buten-1-thiol involves building the carbon skeleton from small, commercially available deuterated building blocks. A common and efficient precursor is deuterated prenyl bromide (1-bromo-3-methyl-2-butene-d6).

A plausible synthetic route to this precursor begins with acetone-d6. A Grignard reaction with methylmagnesium bromide would yield tert-butanol-d6, which can then be dehydrated under acidic conditions to produce isobutylene-d6. Subsequent allylic bromination using an agent like N-bromosuccinimide (NBS) would yield the target precursor, prenyl bromide-d6. This multi-step synthesis from a simple labeled starting material is a conventional and reliable method for incorporating deuterium. researchgate.net

Alternatively, methods involving the spontaneous conversion of prenyl halides to generate deuterium halides in situ can be used for deuteration of various substrates, highlighting the utility of prenyl compounds in deuteration chemistry. rsc.org

Thiol Formation Methodologies and Reaction Optimization Protocols

With the deuterated prenyl-d6 halide in hand, the next step is the introduction of the thiol functional group. Direct S_N2 reaction with a hydrosulfide (B80085) salt (e.g., NaSH) is a straightforward approach. However, a significant drawback is the potential for the newly formed thiolate anion to react with another molecule of the alkyl halide, leading to the formation of a sulfide (B99878) (thioether) byproduct. libretexts.orglibretexts.org

A more refined and widely used method to circumvent this issue is the use of thiourea (B124793). libretexts.orgyoutube.com This process involves two distinct steps:

Isothiouronium Salt Formation: The deuterated prenyl halide is reacted with thiourea in an S_N2 reaction. Thiourea acts as an excellent sulfur nucleophile, displacing the halide to form a stable S-prenyl-d6-isothiouronium salt intermediate. youtube.comyoutube.com

Hydrolysis: The intermediate salt is then hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide), followed by acidification. youtube.com This cleaves the C-S bond of the intermediate, releasing the desired this compound.

Optimization of this reaction protocol involves controlling parameters such as solvent (typically ethanol (B145695) or a similar protic solvent), temperature, and reaction time to maximize the yield of the isothiouronium salt while minimizing side reactions. The subsequent hydrolysis step must also be carefully controlled to ensure complete conversion to the thiol.

Table 1: Hypothetical Reaction Scheme for this compound Synthesis

StepReactant(s)Reagent(s)ProductPurpose
1Prenyl Bromide-d6Thiourea, (NH₂)₂C=SS-prenyl-d6-isothiouronium bromideFormation of stable intermediate to prevent sulfide byproduct.
2S-prenyl-d6-isothiouronium bromide1. NaOH (aq) 2. H₃O⁺This compoundHydrolysis to release the final deuterated thiol.

Stable Isotope Exchange Approaches for d6-Labeling

While synthesis from deuterated precursors is the most precise method, stable isotope exchange offers an alternative for introducing deuterium. Hydrogen-deuterium exchange (HIE) reactions involve the replacement of hydrogen atoms with deuterium atoms from a deuterium source, most commonly deuterium oxide (D₂O). nih.gov These reactions are often catalyzed by transition metals like iridium, palladium, or ruthenium. researchgate.net

For a molecule like 3-methyl-2-buten-1-thiol, a late-stage HIE approach presents significant chemo- and regioselectivity challenges. The thiol proton (-SH) is highly acidic and would exchange with deuterium almost instantaneously in the presence of D₂O. The six protons on the two methyl groups are allylic and could potentially undergo exchange under the right catalytic conditions. However, achieving selective exchange of only these six protons without affecting the vinylic or methylene (B1212753) protons would be difficult. Therefore, HIE is generally less suitable for preparing this specific d6-isotopologue compared to a constructive synthetic approach.

Chemo- and Regioselectivity in Deuteration Reactions for Alkenyl Thiols

Achieving specific labeling patterns in alkenyl thiols requires careful consideration of chemo- and regioselectivity. nih.gov When attempting deuteration on a pre-formed alkenyl thiol, multiple sites are susceptible to deuterium incorporation, leading to a mixture of isotopologues.

Thiol Proton: The S-H proton is the most acidic and will exchange rapidly and non-selectively with any available deuterium source.

Allylic Protons: The C-H bonds adjacent to the double bond (in this case, the methyl and methylene protons) are activated and can be exchanged under certain catalytic or acidic/basic conditions.

Vinylic Protons: The C-H bond on the double bond is generally less reactive towards exchange.

Given these competing reactivities, controlling a deuteration reaction to exclusively label the two methyl groups and the methylene group (for a d8 label) or just the methyl groups (for a d6 label) on the intact molecule is synthetically challenging. Bromination of some alkenyl thioethers can proceed at multiple sites, illustrating the complex reactivity of such systems. researchgate.net This underscores the superiority of a synthetic strategy that installs the deuterated groups from the beginning, thereby avoiding issues of poor regioselectivity in late-stage labeling attempts.

Considerations for Purity, Isotopic Enrichment, and Scalability in Deuterated Compound Synthesis

The synthesis of deuterated compounds for use as standards or tracers demands high standards for purity, isotopic enrichment, and potential for scalability. researchgate.net

Purity and Isotopic Enrichment: The final product must be assessed for both chemical purity (absence of other compounds) and isotopic purity. Isotopic enrichment is a measure of the percentage of a specific isotope (deuterium) at a given atomic position. isotope.com This is distinct from species abundance, which is the percentage of molecules that have a specific isotopic composition (e.g., the percentage of molecules that are exactly d6). isotope.com

A strategy using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed to confirm the identity and purity of the synthesized compound. rsc.orgrsc.org

HRMS can determine the isotopic distribution, allowing for the calculation of isotopic purity by comparing the relative abundances of the d0, d1, d2, etc., ions. nih.gov

NMR Spectroscopy (specifically ²H NMR) confirms the location of the deuterium labels within the molecule and can also provide an estimate of the isotopic purity. rsc.org

Table 2: Analytical Techniques for Purity and Enrichment Assessment

TechniquePurposeInformation Obtained
High-Resolution Mass Spectrometry (HRMS)Isotopic Purity AnalysisProvides mass-to-charge ratio of isotopologues (d0-d6), allowing calculation of the percentage of each species. rsc.org
Nuclear Magnetic Resonance (NMR)Structural Confirmation & PurityConfirms the positions of deuterium atoms and assesses both chemical and isotopic purity. rsc.org
Gas Chromatography (GC)Chemical Purity AnalysisSeparates the target compound from volatile impurities and reaction byproducts.

Advanced Analytical Techniques for Characterization and Quantitation of 3 Methyl 2 Buten 1 Thiol D6

High-Resolution Mass Spectrometry for Isotopic Abundance and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of 3-Methyl-2-buten-1-thiol-d6, offering unparalleled accuracy in mass determination. This precision is crucial for confirming the elemental composition and verifying the successful incorporation of deuterium (B1214612) atoms. By providing exact mass measurements, HRMS can distinguish the deuterated standard from its non-deuterated counterpart and other isobaric interferences, which is fundamental for its use in quantitative studies.

The analysis of the isotopic pattern in the mass spectrum allows for the determination of isotopic abundance. For this compound, the mass spectrum will exhibit a distinct cluster of ions corresponding to the different isotopic compositions of carbon and sulfur, shifted by the mass of the incorporated deuterium atoms. The relative intensities of these isotopic peaks can be compared to theoretical distributions to confirm the isotopic purity of the standard.

Furthermore, HRMS is instrumental in elucidating the fragmentation pathways of this compound. By subjecting the parent ion to collision-induced dissociation and analyzing the resulting fragment ions with high mass accuracy, a detailed fragmentation map can be constructed. This information is vital for developing selective and sensitive quantification methods using tandem mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Level Detection and Quantification

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the detection and quantification of trace levels of volatile compounds like this compound. The gas chromatograph separates the compound from other volatile components in a sample based on its boiling point and affinity for the stationary phase of the chromatographic column. Following separation, the compound enters the mass spectrometer for detection.

In tandem mass spectrometry, a specific parent ion of this compound is selected and then fragmented. A specific fragment ion is then monitored for quantification. This process, known as multiple reaction monitoring (MRM), significantly enhances the selectivity and sensitivity of the analysis, allowing for the detection of the compound at very low concentrations, often in the parts-per-trillion range. The use of a deuterated internal standard like this compound is essential to correct for any variability in sample preparation and injection.

Below is an illustrative table of typical MRM transitions that could be used for the quantification of 3-Methyl-2-buten-1-thiol and its deuterated internal standard.

CompoundParent Ion (m/z)Fragment Ion (m/z)
3-Methyl-2-buten-1-thiol102.169.1
This compound108.175.1

This table is for illustrative purposes and actual m/z values may vary based on instrumentation and ionization conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrix Analysis

For samples that are not amenable to gas chromatography due to low volatility or thermal instability, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a viable alternative. While 3-Methyl-2-buten-1-thiol is volatile, analysis in complex matrices such as beverages or biological fluids can sometimes benefit from the selectivity of liquid chromatography.

In LC-MS/MS, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. This allows for the analysis of a wider range of compounds and can be particularly useful for removing non-volatile matrix components that could interfere with the analysis. Following separation, the compound is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by the mass spectrometer using MRM as described for GC-MS/MS. The use of this compound as an internal standard is equally critical in LC-MS/MS to ensure accurate quantification in complex matrices.

Application of Deuterated Analogs as Internal Standards in Quantitative Assays

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative mass spectrometry. medchemexpress.com These standards have nearly identical chemical and physical properties to their non-deuterated counterparts. medchemexpress.com This means they behave similarly during sample preparation, chromatography, and ionization.

By adding a known amount of the deuterated standard to a sample before any processing steps, it can be used to correct for losses of the target analyte at each stage of the analysis. The ratio of the signal from the native analyte to the signal from the deuterated internal standard is used to calculate the concentration of the analyte. This method, known as isotope dilution mass spectrometry, provides highly accurate and precise quantitative results by compensating for matrix effects and variations in instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including the confirmation of the position of deuterium atoms in isotopically labeled compounds like this compound.

1H-NMR, 13C-NMR, and 2H-NMR for Detailed Structural Assignment and Deuterium Localization

A combination of 1H-NMR, 13C-NMR, and 2H-NMR experiments provides a comprehensive picture of the molecular structure and the location of the deuterium labels.

1H-NMR (Proton NMR): In the 1H-NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at specific positions.

13C-NMR (Carbon-13 NMR): The 13C-NMR spectrum will show signals for all carbon atoms in the molecule. The carbons directly bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to coupling with the deuterium nucleus (spin I = 1), and their chemical shifts may be slightly altered compared to the non-deuterated compound (an isotope effect).

2H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The 2H-NMR spectrum of this compound will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing unambiguous confirmation of their location.

The following table illustrates the expected NMR data for 3-Methyl-2-buten-1-thiol, which can be compared to the spectra of the d6 analog to confirm deuteration.

NucleusChemical Shift (ppm)Multiplicity
1H~5.3t
1H~3.2d
1H~1.7s
1H~1.6s
13C~135s
13C~120d
13C~25q
13C~20t
13C~18q

This table presents approximate chemical shifts for the non-deuterated compound for illustrative purposes. Actual values can vary based on solvent and experimental conditions.

Advanced NMR Techniques for Conformational and Dynamic Studies (e.g., DOSY)

Advanced NMR techniques can provide further insights into the properties of this compound. Diffusion-Ordered Spectroscopy (DOSY) is a powerful method for analyzing mixtures and determining the size of molecules in solution. rsc.orgnih.gov By measuring the diffusion coefficient of the molecule, DOSY can confirm the purity of a sample and provide information about its hydrodynamic radius. rsc.orgnih.gov This technique can be particularly useful for verifying that the deuterated standard is monomeric and not forming aggregates in solution, which could affect its behavior as an internal standard. nih.gov

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Isotopic Shift Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound. These methods probe the vibrational modes of a molecule, which are dependent on the masses of the constituent atoms and the stiffness of the chemical bonds connecting them. Consequently, the substitution of hydrogen atoms with heavier deuterium isotopes induces predictable shifts in the vibrational spectrum, providing a clear method for confirming deuteration and aiding in spectral assignments.

The IR and Raman spectra of 3-Methyl-2-buten-1-thiol are characterized by several key vibrational modes. The most prominent of these are the S-H stretch, the C-S stretch, C=C stretch, and various C-H stretching and bending modes. In the deuterated analogue, this compound, the replacement of the six hydrogen atoms on the two methyl groups with deuterium atoms leads to significant changes in the frequencies associated with these groups.

The most notable isotopic shift is expected for the stretching and bending vibrations of the C-D bonds compared to the C-H bonds. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. As deuterium is approximately twice as heavy as hydrogen, the C-D stretching vibrations are observed at significantly lower wavenumbers (typically around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹). Similarly, the C-D bending modes will be shifted to lower frequencies. The vibrations of the thiol group (S-H) and the carbon backbone (C=C, C-C, C-S) are less affected, although minor shifts can occur due to changes in coupling with the deuterated methyl groups.

This isotopic shift is invaluable for two main reasons:

Structural Confirmation : The presence of strong absorption bands in the C-D stretching region and the corresponding decrease or absence of intensity in the C-H stretching region provides direct evidence of successful deuteration.

Spectral Assignment : By comparing the spectra of the deuterated and non-deuterated compounds, vibrational modes originating from the methyl groups can be unambiguously identified. This aids in the complete assignment of the molecule's vibrational spectrum.

The following interactive table summarizes the expected key vibrational frequencies for 3-Methyl-2-buten-1-thiol and the anticipated shifts for its d6 isotopologue.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) for 3-Methyl-2-buten-1-thiolExpected Wavenumber (cm⁻¹) for this compoundComment
S-H Stretch-SH~2550-2600~2550-2600Minimal shift expected as the thiol group is not deuterated.
C-H Stretch (alkenyl)=C-H~3010-3040~3010-3040No shift as this position is not deuterated.
C-H Stretch (methyl)-CH₃~2870-2960-This band is replaced by the C-D stretch in the d6 compound.
C-D Stretch (methyl)-CD₃-~2100-2250Significant shift to lower frequency due to the heavier deuterium isotope.
C=C StretchC=C~1665-1680~1660-1675Minor shift may occur due to changes in vibrational coupling.
C-S StretchC-S~600-750~600-750Minimal shift expected.

Spectrophotometric Methods for Reaction Monitoring and Product Formation Tracking

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, offers a versatile and accessible method for monitoring chemical reactions in real-time. This technique relies on the principle that molecules absorb light at specific wavelengths depending on their electronic structure. By tracking changes in absorbance at a characteristic wavelength, one can follow the consumption of a reactant or the formation of a product, provided at least one species in the reaction has a distinct chromophore.

While this compound itself does not have strong absorption in the visible region, its reactions can be monitored using indirect spectrophotometric methods. This is particularly useful for tracking its formation or consumption in complex mixtures. A well-documented example involving the non-deuterated analogue, 3-Methyl-2-buten-1-thiol (MBT), is its photochemical formation in beverages like beer, which leads to a "light-struck" flavor. researchgate.net

The formation of MBT in this context is linked to the degradation of a photosensitizer, such as riboflavin (B1680620) (Vitamin B2). Riboflavin is a strongly colored compound with a distinct absorbance maximum around 445 nm. researchgate.net Upon exposure to light, riboflavin initiates a radical reaction that leads to the degradation of hop-derived compounds (isohumulones) and the subsequent formation of MBT. By monitoring the decrease in absorbance at 445 nm, one can indirectly track the progress of the photochemical reaction that produces the thiol. researchgate.net This spectrophotometric approach provides a simple and effective means to assess the susceptibility of a system to this degradation pathway.

This principle can be applied to monitor any reaction where this compound is a product, provided the reaction also involves a stoichiometric change in a chromophoric reactant or product.

Alternatively, to track the formation of the thiol product directly, a chromogenic reagent that selectively reacts with thiols can be introduced to the reaction mixture or to aliquots taken over time. Reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) react with thiols to produce a colored anion (TNB²⁻) that absorbs strongly at 412 nm. By measuring the increase in absorbance at this wavelength, the concentration of the thiol product can be quantified. This allows for direct tracking of product formation.

The following interactive table illustrates how spectrophotometric data could be used to monitor the light-induced formation of 3-Methyl-2-buten-1-thiol by tracking the degradation of riboflavin.

Reaction Time (minutes)Monitored SpeciesWavelength (nm)AbsorbanceInferred Change in Thiol Concentration
0Riboflavin4450.850Initial State (Baseline)
5Riboflavin4450.725Increase
10Riboflavin4450.610Increase
20Riboflavin4450.430Increase
30Riboflavin4450.295Increase

Mechanistic Investigations and Reaction Dynamics Involving 3 Methyl 2 Buten 1 Thiol D6

Elucidation of Reaction Mechanisms using Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

The deuterium kinetic isotope effect (KIE) is a fundamental tool for investigating reaction mechanisms, defined as the ratio of the reaction rate of a compound containing hydrogen (kH) to that of its deuterated counterpart (kD). wikipedia.org A primary KIE (typically kH/kD > 1) is observed when a bond to the isotope is broken in the rate-determining step of a reaction. princeton.edu The use of 3-Methyl-2-buten-1-thiol-d6 is instrumental in studying reactions where C-H or S-H bonds are cleaved.

A significant area of study is the atmospheric oxidation of 3-Methyl-2-buten-1-thiol (MBT) by hydroxyl (•OH) radicals, a critical environmental degradation pathway. acs.orgnih.gov This reaction can proceed through two primary channels: hydrogen abstraction from various positions or •OH addition to the carbon-carbon double bond. acs.org Theoretical calculations have shown that hydrogen abstraction from the thiol (-SH) group is an energetically dominant pathway compared to abstraction from the carbon backbone. nih.gov

By comparing the oxidation rate of normal MBT with that of this compound (specifically with deuterium at the thiol position, S-D), a significant primary KIE would provide direct experimental evidence that the cleavage of the S-H bond is a rate-limiting step. Conversely, the absence of a significant KIE for this specific deuteration, but its presence when deuterium is on the carbon backbone, would point towards C-H bond cleavage being rate-limiting. Secondary KIEs, which are smaller effects observed when the isotopic substitution is not at the bond being broken, can also provide valuable information about changes in hybridization at specific carbon centers during the transition state. princeton.edu

Table 1: Calculated Energetics for •OH Radical Reaction with 3-Methyl-2-buten-1-thiol
Reaction PathwayDescriptionBarrier Height (kcal/mol)Relative Energy of Products (kcal/mol)
H-Abstraction
R1 (-SH)H abstraction from the thiol group-1.8-30.5
R2 (-CH₂)H abstraction from the methylene (B1212753) group-0.6-32.5
R3 (=CH)H abstraction from the vinyl group4.8-7.8
•OH Addition
R6 (=C(CH₃)₂)•OH addition to the dimethyl-substituted carbon-4.1-29.4
R7 (-CH=)•OH addition to the other vinyl carbon-2.7-31.8

Data derived from theoretical calculations on the non-deuterated compound. A significant KIE would be expected for the deuterated analogue of pathway R1 if this H-abstraction is rate-limiting. acs.orgnih.gov

Photochemical and Radical-Mediated Transformations of Thiol-Containing Compounds

Thiol-containing compounds are highly susceptible to photochemical and radical-mediated reactions due to the reactivity of the thiol group and any unsaturated bonds present. nih.gov 3-Methyl-2-buten-1-thiol is famously generated in beer through a photochemical process involving riboflavin (B1680620) and hop-derived isohumulones, leading to the characteristic "lightstruck" flavor. evitachem.com This process proceeds via a series of radical reactions.

The study of such transformations using this compound can help to unravel the complex radical cascade. For instance, in the classic thiol-ene "click" reaction, a thiyl radical adds across a double bond. acs.org Using the d6 isotopologue could help determine the reversibility of the initial radical addition and subsequent hydrogen (or deuterium) transfer steps. If a deuterium atom is abstracted in a rate-limiting step, a primary KIE would be observed. These studies are crucial for understanding polymerization mechanisms and the synthesis of complex sulfur-containing molecules. bohrium.com

Furthermore, the photolysis of thiols can generate thiyl radicals (RS•), which can participate in a variety of subsequent reactions, including hydrogen abstraction or addition to unsaturated systems. rsc.org Investigating these processes with deuterated molecules allows for a deeper understanding of the selectivity and kinetics of these highly reactive intermediates.

Isotopic Tracing of Chemical Transformations and Reaction Intermediates in Complex Systems

Deuterium-labeled compounds are invaluable as tracers in complex chemical and biological systems. nih.gov Because the chemical properties of this compound are nearly identical to its non-deuterated form, it can be introduced into a system to track the metabolic or chemical fate of the molecule without significantly altering the system's behavior. nih.gov The key advantage is the mass difference; the deuterated compound and any products derived from it will have a distinct, higher mass that is easily detected and quantified by mass spectrometry (MS). nih.gov

This technique is particularly powerful for studying the fate of 3-Methyl-2-buten-1-thiol in complex matrices like food, beverages, or environmental samples. hmdb.ca For example, by spiking a beverage with a known quantity of this compound, researchers can use it as an internal standard for accurately quantifying the naturally occurring, non-deuterated compound. It also allows for the unambiguous identification of degradation products, as any metabolite containing the deuterium-labeled backbone can be confidently assigned to the original compound. mdpi.com This approach overcomes the challenge of distinguishing reaction products from a complex background matrix. nih.govmdpi.com

Hydrogen/Deuterium Exchange Phenomena at the Thiol Moiety and Alkene Backbone

Hydrogen/Deuterium (H/D) exchange refers to the reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom from the surrounding environment (or vice-versa). acs.orgresearchgate.net The rate and extent of this exchange provide information about the solvent accessibility and chemical environment of different parts of a molecule.

For this compound, the lability of the deuterium atoms varies significantly depending on their position:

Thiol Moiety (S-D): The deuterium atom on the sulfur is considered a labile or "exchangeable" proton. In the presence of protic solvents like water (H₂O) or alcohols (ROH), this deuterium can rapidly exchange with solvent protons. acs.orgresearchgate.net This is an equilibrium-driven process, and the final isotopic composition depends on the concentration of deuterium in the solvent. acs.org This rapid exchange must be considered when designing and interpreting experiments, as the label at this position can be lost or diluted.

Alkene Backbone (C-D): The deuterium atoms attached to the carbon backbone are non-labile under normal conditions. The C-H (and C-D) bond is much less acidic, and exchange with the solvent does not readily occur without the presence of a strong acid, strong base, or metal catalyst. nih.gov

This difference in exchange rates is crucial. The stability of the C-D bonds on the backbone makes this compound an excellent tracer for following the fate of the carbon skeleton of the molecule, while the lability of the S-D bond can be used to probe interactions at the functional group. nih.gov

Table 2: Relative Exchangeability of Deuterium Atoms in this compound
PositionBond TypeTypical Conditions for ExchangeRelative Exchange Rate
Thiol GroupS-DNeutral protic solvent (e.g., H₂O, CH₃OH)Fast
Methylene GroupC-DStrong base or acid catalystVery Slow
Vinyl GroupC-DStrong base or acid catalystVery Slow
Methyl GroupsC-DStrong base or acid catalystVery Slow

Investigation of Degradation Pathways under Controlled Chemical Conditions

Understanding the degradation of volatile sulfur compounds is critical for environmental science and food chemistry. This compound can be used to investigate these degradation pathways under controlled laboratory conditions, providing clear, unambiguous results.

Key degradation pathways that can be studied include:

Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of the corresponding disulfide, bis(3-methyl-2-butenyl) disulfide. evitachem.com Using the d6-labeled thiol would result in a d12-labeled disulfide, which can be easily tracked to quantify the reaction progress and identify any side products.

Atmospheric Reactions: As mentioned previously, reactions with atmospheric oxidants like hydroxyl radicals (•OH) and ozone (O₃) are primary degradation routes. In ozonolysis, ozone attacks the C=C double bond to form unstable primary ozonides, which then decompose into other products. By using the d6-labeled compound, the resulting deuterated fragments can be traced by GC-MS, helping to confirm the proposed mechanism and identify the final degradation products in a simulated atmospheric environment.

Thermal Degradation: The stability of the compound at elevated temperatures can be assessed. Isotope labeling helps to distinguish thermal fragments of the target molecule from background contaminants in the analytical system, a common problem in pyrolysis studies.

By employing this compound, researchers can gain precise insights into reaction rates, mechanisms, and product formation in a way that is often not possible with the non-labeled compound alone.

Computational Chemistry and Theoretical Studies on 3 Methyl 2 Buten 1 Thiol D6 Systems

Quantum Chemical Calculations for Electronic Structure, Bonding Analysis, and Deuterium (B1214612) Effects

Quantum chemical calculations are fundamental to understanding the electronic properties of 3-Methyl-2-buten-1-thiol-d6. Methods like Density Functional Theory (DFT) and high-level ab initio calculations are employed to model the molecule's electronic structure. nih.gov For the parent compound, 3-Methyl-2-buten-1-thiol (MBT), calculations at the CCSD(T)/aug-cc-pV(T+d)Z//M06-2X/aug-cc-pV(T+d)Z level of theory have been used to investigate its reaction with hydroxyl radicals. nih.gov These methods provide detailed information on molecular orbitals, electron density distribution, and electrostatic potential.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, reveals the nature of chemical bonds within the molecule. This includes quantifying the hybridization of atomic orbitals and the strength of donor-acceptor interactions.

The primary influence of deuterium substitution is on the vibrational frequencies of the C-D bonds compared to C-H bonds, a consequence of the increased mass of deuterium. princeton.edu This change in zero-point vibrational energy (ZPVE) is the main source of isotopic effects. princeton.edu While isotopic substitution does not alter the potential energy surface of a molecule, it affects mass-dependent properties. princeton.edu The electronic structure itself is largely unaffected by deuteration, as the electron cloud distribution is governed by nuclear charge, which is identical for hydrogen and deuterium. However, the subtle changes in vibrational modes can lead to measurable secondary electronic effects, such as minor alterations in bond lengths and angles, which can be quantified through high-precision quantum chemical calculations.

Table 1: Calculated Vibrational Frequencies for C-H vs. C-D Bonds (Illustrative)
Bond TypeTypical Stretching Frequency (cm⁻¹)Description
C-H (sp³)~2900 - 3000Vibrational mode for a carbon-hydrogen single bond.
C-D (sp³)~2100 - 2200Lower frequency due to the heavier mass of deuterium, leading to a lower zero-point vibrational energy. princeton.edu

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to explore the conformational landscape of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, rotates, and changes its shape. For the parent compound, conformational analysis has identified several stable minima resulting from rotations around the C-C and C-S bonds. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. By simulating the deuterated thiol in a solvent or interacting with other molecules, researchers can analyze non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and weak hydrogen/chalcogen bonds involving the sulfur atom. researchgate.netescholarship.org The sulfur atom in thiols can participate in significant intermolecular S•••O interactions, which play a role in molecular recognition and charge transport. researchgate.net The deuteration in this compound would not significantly alter these electrostatic interactions, but the modified molecular dynamics could affect the lifetime and geometry of intermolecular complexes.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra for structure verification and assignment. rsc.org For this compound, predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is of particular interest.

NMR Spectroscopy: DFT and machine learning algorithms can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govgithub.io For this compound, the most significant change would be the absence of ¹H signals for the two methyl groups, which would instead be observable in ²H (deuterium) NMR spectroscopy. Computational tools can predict these shifts, aiding in the confirmation of successful isotopic labeling. acdlabs.com The accuracy of these predictions is enhanced by considering solvent effects, often through implicit models like the Polarizable Continuum Model (PCM). github.io

IR Spectroscopy: The most prominent effect of deuteration in the IR spectrum is the shift of C-H stretching and bending vibrations to lower frequencies (wavenumbers) for the corresponding C-D modes. Quantum chemical calculations can predict these vibrational frequencies with good accuracy, allowing for a direct comparison with experimental IR data to confirm the isotopic substitution.

Validation involves comparing the computationally predicted spectra with experimentally measured spectra. A strong correlation between the two provides confidence in the structural assignment. Discrepancies can point to limitations in the computational model or suggest that the molecule adopts a different conformation in the experimental conditions than predicted in the gas-phase calculations. github.io

Table 2: Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Hypothetical Thiol (Illustrative)
Proton EnvironmentPredicted Chemical Shift (ppm) (DFT/PCM)Experimental Chemical Shift (ppm)Deviation (ppm)
=CH-5.355.40-0.05
-CH₂-S3.203.22-0.02
-SH1.301.34-0.04

Reaction Pathway Modeling and Transition State Characterization with Deuterium Substitution

Computational chemistry is a powerful tool for modeling reaction mechanisms, identifying transition states, and calculating activation energies. nih.gov For thiols, oxidation reactions are of significant interest. nih.govresearchgate.net The reaction of the parent compound, MBT, with the hydroxyl radical (•OH) has been studied computationally, revealing that the reaction can proceed via either H-abstraction or •OH addition pathways. nih.govnih.gov

For this compound, deuteration of the methyl groups would primarily affect reaction pathways involving the abstraction of an atom from these positions. This leads to a kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. wikipedia.org

Primary KIE: If a C-D bond is broken in the rate-determining step of the reaction, a significant primary KIE (kH/kD > 1) is expected. wikipedia.org This is because the C-D bond has a lower ZPVE than a C-H bond, requiring more energy to break. Computational modeling of the transition state for a hydrogen/deuterium abstraction from a methyl group would show a higher activation barrier for the deuterated compound.

Secondary KIE: If the deuterated positions are not directly involved in bond breaking but are located near the reaction center, a smaller secondary KIE can be observed. wikipedia.org These effects arise from changes in vibrational frequencies between the reactant and the transition state. princeton.edu

By calculating the potential energy surface for reactions of this compound and locating the transition states, researchers can compute the theoretical KIE. Comparing this value with an experimentally measured KIE is a classic method for elucidating reaction mechanisms. mdpi.comresearchgate.net For instance, in the reaction of MBT with •OH, abstraction of a hydrogen from the methyl groups proceeds through specific transition states (e.g., TS5-R4, TS6-R4). nih.gov Modeling these same pathways for the d6 analogue would allow for a precise calculation of the expected KIE.

Isotopic Perturbation of Equilibrium Studies (IPE) through Advanced Computational Approaches

Isotopic Perturbation of Equilibrium (IPE) is a subtle phenomenon where isotopic substitution can cause a measurable shift in a chemical equilibrium. This occurs when the change in vibrational frequencies upon isotopic substitution is different for the reactants and products in an equilibrium. acs.org

Advanced computational approaches, particularly high-level quantum chemical calculations, can be used to predict these small changes. The method involves calculating the Gibbs free energies of both the deuterated and non-deuterated species on both sides of the equilibrium. The equilibrium constant (K_eq_) is related to the change in Gibbs free energy (ΔG).

For this compound, an IPE could be studied in conformational equilibria or in weak binding interactions. For example, if the molecule exists as an equilibrium mixture of two conformers, and the vibrational frequencies of the deuterated methyl groups are slightly different in each conformer, the equilibrium constant between them will be perturbed relative to the non-deuterated compound.

The computational workflow involves:

Optimizing the geometries of the species in equilibrium (e.g., two different conformers).

Performing frequency calculations for both the deuterated and non-deuterated isotopologues of all species.

Calculating the ZPVE and thermal corrections to the Gibbs free energy for each species.

Using these energies to calculate the equilibrium constants (K_H_ and K_D_) and thus the IPE (K_H_/K_D_).

While these effects are generally small, they can provide detailed information about molecular structure and bonding. rsc.org The theoretical prediction of IPEs requires highly accurate computational methods, as the energy differences being calculated are very small.

Occurrence and Role of 3 Methyl 2 Buten 1 Thiol D6 in Non Clinical Biological and Environmental Contexts

Tracer Applications in Microbiological Metabolism and Fermentation Processes

The non-labeled compound, 3-methyl-2-butene-1-thiol (B196119), is a known metabolite in fermentation processes, notably in the brewing of beer where it can be produced by the yeast Saccharomyces cerevisiae. hmdb.ca It is also the compound responsible for the "light-struck" or "skunky" off-flavor in beer that has been exposed to light. wikipedia.org

In this context, 3-Methyl-2-buten-1-thiol-d6 is an invaluable tool for microbiological research. By introducing a known quantity of the deuterated compound into a fermentation system, researchers can use techniques like mass spectrometry to trace the metabolic pathways leading to the formation and degradation of prenylthiol. This isotopic labeling approach allows scientists to:

Elucidate the precise biochemical steps involved in the compound's synthesis by yeast.

Study the kinetics of its formation under different fermentation conditions.

Investigate its degradation or transformation into other compounds during the aging process of fermented beverages.

The use of a stable isotope label like deuterium (B1214612) ensures that the tracer, this compound, behaves almost identically to the natural compound chemically and biologically but is easily distinguishable by its higher mass, enabling clear and unambiguous tracking. creative-proteomics.com

Investigation of Environmental Transformation Pathways (e.g., atmospheric oxidation, degradation kinetics)

3-Methyl-2-butene-1-thiol is a volatile organosulfur compound (VOSC) emitted into the atmosphere by terrestrial plants, such as varieties of Cannabis sativa. nih.gov Understanding its fate in the atmosphere is crucial for assessing its environmental impact. The primary degradation pathway for this compound in the troposphere is through oxidation initiated by hydroxyl (•OH) radicals. nih.gov

Theoretical and kinetic studies have shown that the reaction between 3-methyl-2-butene-1-thiol and •OH radicals proceeds primarily through the addition of the radical to the carbon-carbon double bond, rather than by abstracting a hydrogen atom from the thiol (-SH) or other groups. nih.gov This addition leads to the formation of C-centered radical intermediates, which then undergo further reactions. nih.gov

This compound is essential for validating these proposed transformation pathways and for refining kinetic models. By comparing the reaction rates of the deuterated and non-deuterated compounds, scientists can determine the kinetic isotope effect (KIE). The KIE provides profound insight into the reaction mechanism, helping to confirm which bonds are broken or formed in the rate-determining step of the atmospheric degradation process.

Atmospheric Oxidation Data for 3-Methyl-2-butene-1-thiol
ReactantReaction PathwayGlobal Rate Coefficient (at 298 K)Dominant Mechanism
OH radical (•OH)Gas-phase oxidation6.1 × 10–11 cm3 molecule–1 s–1•OH addition to C=C double bond

Isotopic Labeling for Substrate Tracking in Bioremediation Research and Ecological Studies

While specific studies detailing the use of this compound in bioremediation are not prevalent, the principles of isotope labeling make it a highly suitable tool for such research. creative-proteomics.com Isotope labeling is a powerful technique to trace the fate of environmental pollutants and to confirm their biodegradation. creative-proteomics.comnih.gov

In a research setting, this compound could be used to investigate the bioremediation of environments contaminated with VOSCs. The methodology would involve:

Introduction: Introducing a known amount of this compound into a soil or water sample containing microbial communities suspected of being capable of degradation.

Monitoring: Tracking the concentration of the labeled compound over time using sensitive analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolite Identification: Identifying the appearance of deuterated metabolites, which provides direct evidence of biodegradation and helps to elucidate the metabolic pathway used by the microorganisms.

This approach offers a distinct advantage by allowing researchers to differentiate the experimentally introduced substrate from any pre-existing, non-labeled 3-methyl-2-butene-1-thiol in the environment, thus providing unambiguous evidence of its biological or ecological transformation and decay. creative-proteomics.com

Application as a Reference Standard in Bioanalytical Research (excluding human physiological studies)

In bioanalytical chemistry, particularly in quantitative analysis using mass spectrometry, stable isotope-labeled compounds are the gold standard for use as internal standards. medchemexpress.com this compound serves this purpose perfectly for the quantification of its non-labeled analogue in complex biological matrices such as plant extracts or fermented beverages.

When quantifying a target analyte, a known amount of the deuterated internal standard is added to the sample at the beginning of the analytical process. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar losses during sample preparation, extraction, and chromatographic separation.

During mass spectrometry analysis, the instrument can distinguish between the analyte and the internal standard based on their mass difference. By calculating the ratio of the analyte's signal to the standard's signal, analysts can determine the precise concentration of the analyte, correcting for any procedural variations. This method was essential for the accurate profiling of thiol-containing compounds in complex mixtures like beer. sigmaaldrich.com The use of this compound as an internal standard significantly improves the accuracy, precision, and reliability of the quantification.

Role in Non-Human Biological Systems (e.g., plant or fungal metabolism)

3-methyl-2-butene-1-thiol is a naturally occurring compound in a variety of non-human biological systems. It is a known volatile emission from certain plants and a metabolite in fungi. nih.govhmdb.ca The application of this compound is purely as a research tool to study the dynamics of the natural compound in these organisms.

By supplying plants or fungal cultures with labeled precursors or with this compound itself, researchers can trace its metabolic fate. This allows for the investigation of:

Biosynthesis: Elucidating the enzymatic pathways that plants and fungi use to produce the compound.

Catabolism: Understanding how these organisms break down or modify the compound.

Translocation: Tracking the movement of the compound within a plant's tissues.

This isotopic tracer approach is fundamental to mapping out the metabolic grids of organisms and understanding the ecological function of volatile compounds like prenylthiol.

Applications of 3 Methyl 2 Buten 1 Thiol D6 in Specialized Chemical Synthesis and Materials Science

Utilization as a Deuterated Building Block in Organic Synthesis

The presence of deuterium (B1214612) atoms in 3-Methyl-2-buten-1-thiol-d6 makes it an invaluable building block for elucidating reaction mechanisms and synthesizing isotopically labeled complex molecules. In organic synthesis, tracking the fate of specific atoms or molecular fragments through a reaction sequence is crucial for understanding the underlying mechanistic pathways.

One of the primary applications of deuterated building blocks like this compound is in kinetic isotope effect (KIE) studies. The mass difference between protium (B1232500) (¹H) and deuterium (²H or D) can lead to different reaction rates for bonds involving these isotopes. By strategically incorporating this compound into a reaction, chemists can determine if the cleavage of a C-H (or S-H) bond at the labeled position is a rate-determining step. This information is fundamental to optimizing reaction conditions and designing more efficient synthetic routes.

Furthermore, this compound can be used as a tracer in the synthesis of complex natural products or pharmaceuticals. researchgate.net By incorporating the deuterated prenylthiol moiety, researchers can follow its metabolic fate in biological systems using mass spectrometry, providing insights into biosynthetic pathways and metabolic degradation. While direct literature examples specifically detailing the use of this compound in the total synthesis of a complex natural product are not abundant, the principle is well-established with other deuterated analogues.

The table below summarizes the key applications of this compound as a deuterated building block.

ApplicationDescription
Mechanistic ElucidationUsed in Kinetic Isotope Effect (KIE) studies to determine rate-determining steps in reactions involving the prenylthiol moiety.
Isotopic LabelingServes as a tracer to follow the incorporation and transformation of the prenylthiol unit in complex synthetic sequences.
Metabolic StudiesEnables the tracking of metabolic pathways of prenylthiol-containing compounds in biological systems.

Integration into Polymer Science for Deuterated Material Development and Characterization

The unique properties of deuterium also make this compound a valuable monomer or functionalizing agent in polymer science, particularly for the development of deuterated materials for advanced characterization techniques.

One of the most significant applications of deuterated polymers is in neutron scattering studies. researchgate.net Neutrons interact differently with protium and deuterium nuclei, leading to a large contrast in their scattering lengths. This difference allows researchers to selectively "highlight" or "mask" specific parts of a polymer chain or a polymer blend. By incorporating this compound into a polymer, scientists can gain detailed insights into:

Polymer Conformation: Determining the shape and size of individual polymer chains in the bulk or in solution.

Polymer Blends: Investigating the morphology and phase behavior of mixtures of different polymers.

Polymer Dynamics: Studying the motion and relaxation of polymer chains.

The thiol group of this compound allows for its straightforward incorporation into polymer structures through various polymerization techniques. A particularly effective method is the thiol-ene "click" reaction , a highly efficient and versatile reaction between a thiol and an alkene (ene). This reaction can be used to either copolymerize this compound with other monomers or to post-functionalize existing polymers that contain alkene groups.

The table below outlines the role of this compound in polymer science.

Application AreaTechniqueInformation Gained
Polymer StructureNeutron ScatteringChain conformation, blend morphology
Polymer DynamicsNeutron ScatteringChain motion, relaxation times
Material SynthesisThiol-ene "Click" ChemistryIncorporation of deuterated functionality

Development of Isotopic Probes for Advanced Spectroscopic Characterization of Complex Systems

Isotopic labeling with deuterium is a powerful tool in various spectroscopic techniques for probing the structure, dynamics, and environment of molecules in complex systems. This compound can serve as a specific isotopic probe, providing information that would be difficult or impossible to obtain with its non-deuterated counterpart.

In Nuclear Magnetic Resonance (NMR) spectroscopy , the replacement of protons with deuterons leads to significant changes in the NMR spectrum. Since deuterium has a different gyromagnetic ratio and is a quadrupolar nucleus, the signals from the deuterated positions are distinct and can be observed in ²H NMR. This allows for:

Site-Specific Labeling: Studying the local environment and dynamics at the precise location of the deuterium label within a larger molecule or supramolecular assembly.

Simplification of Spectra: In complex ¹H NMR spectra with many overlapping signals, selective deuteration can "erase" certain signals, simplifying the spectrum and aiding in the assignment of other resonances.

In mass spectrometry (MS) , the mass shift introduced by the six deuterium atoms in this compound provides a clear signature for identifying and quantifying the molecule and its fragments. This is particularly useful in metabolic studies and in analyzing complex mixtures where the deuterated compound can be easily distinguished from its endogenous, non-deuterated form.

The use of this compound as an isotopic probe is summarized in the table below.

Spectroscopic TechniqueApplicationAdvantage of Deuteration
Nuclear Magnetic Resonance (NMR)Probing local environment and dynamicsSite-specific information, spectral simplification
Mass Spectrometry (MS)Tracer studies, quantificationClear mass shift for unambiguous identification

Standardization of Analytical Methods in Research and Development

In analytical chemistry, the accuracy and reliability of quantitative measurements are paramount. Stable isotope-labeled compounds, such as this compound, play a crucial role as internal standards in a variety of analytical techniques, most notably in chromatography coupled with mass spectrometry (e.g., GC-MS and LC-MS).

The non-deuterated form, 3-Methyl-2-buten-1-thiol, is a highly volatile and potent aroma compound found in beverages like beer and coffee, where its concentration is critical to the flavor profile. nih.govchromatographyonline.comnih.gov Accurate quantification of this compound is essential for quality control and research in the food and beverage industry.

When used as an internal standard, a known amount of this compound is added to a sample before preparation and analysis. Because the deuterated standard is chemically almost identical to the analyte of interest (the non-deuterated form), it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, due to its higher mass, it is readily distinguished by the mass spectrometer.

The use of this compound as an internal standard helps to compensate for:

Variability in Sample Preparation: Losses of the analyte during extraction or other sample handling steps are mirrored by losses of the internal standard.

Matrix Effects: The presence of other components in the sample matrix can enhance or suppress the ionization of the analyte in the mass spectrometer. The deuterated standard experiences similar matrix effects.

Instrumental Drift: Fluctuations in the performance of the analytical instrument over time are corrected for by referencing the analyte signal to the internal standard signal.

By calculating the ratio of the analyte signal to the internal standard signal, a more accurate and precise quantification can be achieved.

The key aspects of using this compound for analytical method standardization are presented in the table below.

Analytical TechniqueRole of this compoundBenefits
GC-MS, LC-MSInternal StandardImproved accuracy and precision of quantification
Compensation for sample loss and matrix effects
Correction for instrumental variability

Future Research Directions and Emerging Opportunities for 3 Methyl 2 Buten 1 Thiol D6

Development of Novel High-Throughput Synthetic Methodologies for Specific Isotopic Labeling

Emerging methodologies that could revolutionize the synthesis of such compounds include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and time, enhancing safety and yield. x-chemrx.com Adapting isotope exchange reactions to flow systems could enable automated, on-demand production of 3-Methyl-2-buten-1-thiol-d6. x-chemrx.com

Catalytic Hydrogen Isotope Exchange (HIE): Advances in catalysts, particularly those based on iridium and ruthenium, facilitate the direct exchange of hydrogen for deuterium (B1214612) on complex molecules with high regioselectivity. musechem.comacs.org Future work could identify catalysts that can selectively deuterate the allyl or methyl positions of the parent molecule, providing access to a wider range of isotopologues for different research applications.

Enzymatic Synthesis: Leveraging enzymes for isotopic labeling offers unparalleled specificity. simsonpharma.com Exploring enzymatic pathways could lead to methods for selectively incorporating deuterium into the precursors of 3-Methyl-2-buten-1-thiol, providing a green and highly precise synthetic route.

MethodologyTraditional Approach (e.g., from deuterated precursors)Emerging High-Throughput ApproachKey Advantages of Emerging Approach
Starting MaterialsRequires isotopically labeled building blocks from early stages. symeres.comUses non-labeled precursors with late-stage isotope introduction. acs.orgCost-effective, greater flexibility.
Process TypeBatch synthesis. x-chemrx.comContinuous flow synthesis. x-chemrx.comImproved control, scalability, and safety.
SelectivityDependent on the availability of labeled precursors.High regioselectivity achievable with advanced catalysts (e.g., HIE). musechem.comPrecise label placement on complex molecules.
EfficiencyOften involves long synthetic routes with lower overall yields.Fewer steps, reduced waste, and higher atom economy. acs.orgMore sustainable and resource-efficient.

Expansion of Mechanistic Studies to Broader Reaction Classes and Catalytic Systems

The difference in mass between deuterium and hydrogen leads to different vibrational frequencies of their respective chemical bonds, which can alter reaction rates. wikipedia.orgwikipedia.org This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. libretexts.orgresearchgate.net While this compound is a simple molecule, it can serve as a valuable probe for studying a variety of chemical transformations involving thiols.

Future research could use this compound to investigate:

Atmospheric Chemistry: Volatile sulfur compounds play a role in atmospheric processes. Studying the KIE in reactions of this compound with atmospheric oxidants (e.g., ozone, hydroxyl radicals) could provide detailed mechanistic insights into its degradation pathways.

Enzymatic Reactions: Many enzymes metabolize sulfur-containing compounds. Using this labeled thiol as a substrate can help determine whether C-H bond cleavage is the rate-determining step in an enzymatic pathway. scispace.com

Organometallic Catalysis: Thiols are important ligands and sometimes substrates in organometallic chemistry. creative-proteomics.com Mechanistic studies using this compound could clarify the role of C-H activation or other steps in catalytic cycles. scispace.com For instance, a rhodium-catalyzed reaction could be probed to understand the involvement of specific C-H bonds during the catalytic process. researchgate.net

Reaction ClassResearch QuestionExpected Outcome
Radical Thiol-Ene ReactionsIs hydrogen atom abstraction from the thiol or the allyl group the rate-limiting step?Measurement of primary vs. secondary KIEs to map the transition state. libretexts.org
Oxidative Addition in CatalysisDoes the S-H or an adjacent C-H bond interact with the metal center in the transition state?Inverse or normal secondary KIEs can reveal changes in hybridization at carbon centers. wikipedia.org
Enzymatic Oxidation (e.g., by Cytochrome P450)Does the enzyme abstract a hydrogen from a methyl group or the thiol group first?A large primary KIE would indicate that C-H/S-H bond breaking is rate-determining. scispace.com
Atmospheric DegradationWhat is the mechanism of reaction with hydroxyl radicals?KIE data can help validate computational models of atmospheric reactions.

Integration with Multi-Omics Approaches for Comprehensive Pathway Elucidation in Model Systems

Stable isotope labeling is a cornerstone of metabolomics, where labeled compounds are used as tracers to map the flow of atoms through metabolic networks. nih.govtandfonline.comacs.org The integration of metabolomics with other "omics" fields like proteomics and transcriptomics (multi-omics) provides a holistic view of biological systems. nih.govmdpi.com

This compound, while not a central metabolite, can be a powerful tool in targeted multi-omics studies, especially in organisms where volatile sulfur compounds are significant, such as certain bacteria, plants (e.g., cannabis, coffee), and fermented foods. Future opportunities include:

Metabolic Flux Analysis: Introducing a deuterated precursor of 3-Methyl-2-buten-1-thiol into a biological system and tracking the incorporation of deuterium into downstream products can quantify the flux through specific biosynthetic pathways. tandfonline.com

Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), labeled amino acids are used to quantify protein expression changes. nih.gov While not a direct application for a labeled thiol, its use as a precise internal standard in the metabolomics arm of a multi-omics study ensures high-quality data integration.

Pathway Discovery: The presence of labeled sulfur compounds in unexpected places within a metabolome can point to novel or previously uncharacterized enzymatic functions, which can then be correlated with proteomics and genomics data to identify the responsible genes and proteins. acs.orgmonash.edu

Omics LayerMethodologyRole of this compound
Metabolomics LC-MS/MS or GC-MS analysis of volatile and semi-volatile compounds.Serves as a high-precision internal standard for the absolute quantification of its non-labeled counterpart and related sulfur compounds. clearsynth.comaptochem.com
Transcriptomics RNA-Sequencing to quantify gene expression under different conditions (e.g., stress vs. normal).Not directly involved, but metabolomic data provides context for changes in gene expression related to sulfur metabolism.
Proteomics Mass spectrometry-based quantification of proteins.Not directly involved, but metabolomic changes can be correlated with the abundance of specific enzymes in biosynthetic pathways.
Data Integration Computational analysis to build correlation networks between genes, proteins, and metabolites.Accurate metabolite quantification, enabled by the deuterated standard, strengthens the statistical power of the integrated model.

Exploration of New Application Domains in Niche Chemical Sciences

Beyond its established use, the unique properties of this compound could be leveraged in several niche areas of chemical science. The presence of the thiol group allows for strong interactions with metal surfaces, while the deuterium labeling provides a distinct spectroscopic signature.

Potential new application domains to be explored include:

Materials Science: Thiols are widely used to form self-assembled monolayers (SAMs) on gold and other metal surfaces. creative-proteomics.com Using a deuterated thiol could allow for detailed studies of SAM formation, structure, and dynamics using techniques like neutron scattering or specialized NMR spectroscopy, without interference from hydrogen signals.

Sensor Development: The distinct vibrational frequency of the S-D bond compared to the S-H bond could be exploited in the development of advanced sensors using techniques like surface-enhanced Raman spectroscopy (SERS). The deuterated compound could serve as a reference channel in a multiplexed sensor array.

Environmental Tracing: As a stable, non-radioactive tracer, this compound could be used in controlled studies to track the fate and transport of volatile sulfur pollutants in soil or water systems. wikipedia.org

DomainPotential ApplicationUnderlying Principle
Surface ScienceProbing the structure of self-assembled monolayers on gold nanoparticles.Deuterium provides a unique spectroscopic handle for techniques like solid-state NMR or vibrational spectroscopy. wikipedia.org
Analytical ProbesDevelopment of isotopically distinct probes for multiplexed bioassays.The mass difference allows for clear separation and quantification in mass spectrometry-based assays. aptochem.com
GeochemistryStudying the transformation of organosulfur compounds in sediment.Use as a spike-in tracer to monitor reaction pathways and rates in complex matrices.

Contribution to Fundamental Understanding of Deuterium Effects in Organic Molecules and Reactions

Systematic studies of simple deuterated molecules like this compound can provide fundamental data that contributes to a broader understanding of isotope effects in physical organic chemistry. The replacement of hydrogen with deuterium can influence not only reaction rates (KIE) but also other physical properties. wikipedia.orgwikipedia.org

Future fundamental research could focus on:

Chromatographic Isotope Effects: Deuterated compounds sometimes exhibit slightly different retention times in chromatography compared to their non-deuterated analogs. scispace.comacs.org A systematic investigation of this compound on various chromatographic phases could help refine theoretical models that predict these separation behaviors.

Equilibrium Isotope Effects (EIE): Deuterium substitution can shift acid-base equilibria. umn.eduacs.org Precise measurements of the pKa of the deuterated thiol (R-SD) versus its standard counterpart (R-SH) can provide valuable data on how isotopic substitution affects the acidity of thiols.

Intermolecular Interactions: The C-D bond is slightly shorter and less polarizable than the C-H bond. This can lead to subtle differences in non-covalent interactions like van der Waals forces. Studying the physical properties (e.g., boiling point, vapor pressure) of highly purified this compound can provide data for refining computational chemistry models.

PhenomenonParameter to MeasureScientific Contribution
Primary Kinetic Isotope EffectRate constant ratio (kH/kD) for S-H/S-D bond cleavage.Provides insight into the transition state symmetry of hydrogen abstraction reactions involving thiols. libretexts.orgallenpress.com
Secondary Kinetic Isotope EffectRate constant ratio for reactions where adjacent C-D bonds are not broken.Elucidates changes in steric hindrance or hyperconjugation in the transition state. wikipedia.orglibretexts.org
Equilibrium Isotope EffectDifference in acidity (ΔpKa) between R-SH and R-SD. acs.orgQuantifies the effect of deuterium on the stability of the thiolate anion.
Chromatographic Isotope EffectDifference in retention time (Δt) on various HPLC/GC columns. acs.orgImproves models of solute-stationary phase interactions for isotopologues.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Methyl-2-buten-1-thiol-d6, and how do isotopic labeling techniques influence reaction yields?

  • Methodological Answer : Synthesis typically involves deuterium substitution at specific positions using precursors like 3-methyl-2-buten-1-thiol. Isotopic labeling (e.g., deuteration) requires controlled conditions to minimize isotopic scrambling. For example, acid-catalyzed exchange reactions or catalytic deuteration with D₂ gas under inert atmospheres are common . Reaction yields depend on solvent purity, temperature (optimized between 25–50°C), and catalyst selection (e.g., Pd/C for hydrogenation). Post-synthesis purification via fractional distillation or HPLC ensures isotopic integrity .

Q. How can researchers validate the structural integrity and isotopic purity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) and mass spectrometry (MS):

  • ¹H/²H NMR : Compare deuterated vs. non-deuterated spectra to confirm substitution sites. Absence of proton signals at C-1 and adjacent positions confirms deuteration .
  • High-resolution MS : Look for molecular ion peaks at m/z 108.2 (non-deuterated) vs. m/z 114.2 (d6), with isotopic abundance ≥98% .
  • FT-IR : Validate functional groups (e.g., S-H stretching at ~2550 cm⁻¹ in non-deuterated forms should be absent in d6) .

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Use amber vials under nitrogen at –20°C to prevent oxidation and thiol-disulfide interconversion.
  • Ventilation : Conduct reactions in fume hoods due to volatile sulfur emissions.
  • Deuterium Loss Mitigation : Avoid protic solvents (e.g., H₂O, alcohols) to prevent H/D exchange. Use deuterated solvents (e.g., DCM-d₂) for NMR sample preparation .

Advanced Research Questions

Q. How do isotopic effects (²H vs. ¹H) influence the reaction kinetics of this compound in organocatalytic systems?

  • Methodological Answer : Deuteration alters kinetic isotope effects (KIE) in C–S bond formation/cleavage. For example:

  • KIE Measurement : Compare rate constants (k_H vs. k_D) using stopped-flow spectroscopy or GC-MS monitoring. Typical KIE values range from 2–10 for thiol-based reactions, affecting catalytic turnover in Michael additions or thiol-ene click chemistry .
  • Computational Modeling : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition-state stabilization differences between deuterated and non-deuterated species .

Q. What strategies resolve contradictions in spectral data interpretation for this compound derivatives?

  • Methodological Answer : Address discrepancies via:

  • Cross-Validation : Compare NMR (¹³C, DEPT-135) and MS/MS fragmentation patterns with reference libraries (e.g., NIST Chemistry WebBook ).
  • Isotopic Clustering Analysis : Use high-resolution MS to distinguish isotopic peaks from impurities. For example, a +6 Da shift in the molecular ion cluster confirms d6 labeling .
  • Dynamic NMR : Resolve rotational isomerism in thiol derivatives by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .

Q. How can this compound be applied in tracing volatile organic compound (VOC) emission pathways in atmospheric studies?

  • Methodological Answer :

  • Isotopic Tracer Design : Incorporate d6-thiol as a stable isotope tracer in chamber experiments to monitor oxidation pathways (e.g., OH radical reactions). Monitor degradation products (e.g., SO₂, sulfates) via cavity ring-down spectroscopy (CRDS) .
  • Emission Flux Modeling : Use gas chromatography-isotope ratio mass spectrometry (GC-IRMS) to quantify VOC fluxes from biogenic sources (e.g., vegetation), integrating deuterated analogs into global emission models (e.g., MEGAN v3) .

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